molecular formula C19H19NO4 B4773142 N-(4-ethoxybenzyl)-7-methoxy-1-benzofuran-2-carboxamide

N-(4-ethoxybenzyl)-7-methoxy-1-benzofuran-2-carboxamide

Cat. No. B4773142
M. Wt: 325.4 g/mol
InChI Key: SHDPERNKUHTOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxybenzyl)-7-methoxy-1-benzofuran-2-carboxamide, commonly known as EBMC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EBMC is a benzofuran derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

EBMC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. EBMC has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, EBMC has been found to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Mechanism of Action

The mechanism of action of EBMC is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, oxidative stress, and cancer cell proliferation. EBMC has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, EBMC has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
EBMC has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various animal models of disease. Additionally, EBMC has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. EBMC has also been found to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the advantages of using EBMC in lab experiments is its low toxicity profile, which makes it a safe compound to use in animal studies. Additionally, EBMC is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using EBMC is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on EBMC. One area of interest is its potential use as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of EBMC and its potential applications in cancer therapy. Furthermore, the development of more efficient methods for synthesizing and administering EBMC could lead to its increased use in preclinical and clinical studies.

properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-3-23-15-9-7-13(8-10-15)12-20-19(21)17-11-14-5-4-6-16(22-2)18(14)24-17/h4-11H,3,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDPERNKUHTOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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